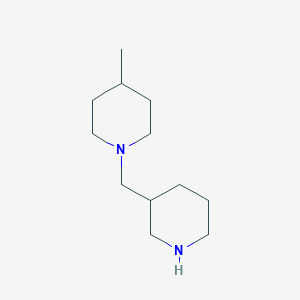

4-Methyl-1-(piperidin-3-ylmethyl)piperidine

Description

4-Methyl-1-(piperidin-3-ylmethyl)piperidine is a bicyclic amine featuring a piperidine core substituted with a methyl group at the 4-position and a piperidin-3-ylmethyl moiety at the 1-position. Piperidine derivatives are valued for their versatility in drug design due to their conformational flexibility and ability to engage in diverse molecular interactions .

Properties

IUPAC Name |

4-methyl-1-(piperidin-3-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-11-4-7-14(8-5-11)10-12-3-2-6-13-9-12/h11-13H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZOEASNBZIJBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Strategy

Reductive amination represents a classical approach for constructing secondary amines, leveraging ketone or aldehyde intermediates. For 4-methyl-1-(piperidin-3-ylmethyl)piperidine, this method involves coupling 4-methylpiperidin-3-carbaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds via imine formation, followed by reduction to yield the target compound. Early protocols reported moderate yields (45–60%) due to competing side reactions, such as over-alkylation or incomplete reduction.

Key modifications to improve efficiency include the use of acidic conditions (e.g., acetic acid) to stabilize the imine intermediate and the adoption of microwave-assisted synthesis to reduce reaction times from 24 hours to 2–3 hours.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions exploit the reactivity of halogenated intermediates. For example, 3-(chloromethyl)-4-methylpiperidine reacts with piperidine in a polar aprotic solvent (e.g., dimethylformamide) under reflux conditions. This method achieves higher yields (70–75%) but requires stringent control of stoichiometry to minimize dimerization byproducts.

A notable advancement involves the use of phase-transfer catalysts, such as tetrabutylammonium bromide, to enhance reaction rates in biphasic systems. This modification reduces energy consumption and improves scalability for industrial applications.

Catalytic and Modern Synthetic Methods

Radical Cascade Cyclization

Recent advances in photoredox catalysis have enabled radical-mediated syntheses of piperidine derivatives. A protocol adapted from radical cascade cyclization employs tert-butyl 4-iodopiperidine-1-carboxylate as a key intermediate. Under blue LED irradiation (410 nm) in tetrahydrofuran (THF), copper(II) triflate and a guanidine-derived ligand catalyze the coupling of N-arylacrylamides with the iodopiperidine substrate. This method achieves yields up to 80% and demonstrates exceptional functional group tolerance.

Reaction Conditions:

| Component | Quantity/Parameter |

|---|---|

| Cu(OTf)₂ | 5 mol% |

| Ligand (L1) | 5 mol% |

| tert-Butyl 4-iodopiperidine | 1.5 equivalents |

| Solvent | THF |

| Light Source | 50 W LEDs (410 nm) |

| Temperature | 25°C |

| Time | 24 hours |

This method’s scalability was validated in a 6 mmol-scale reaction, yielding 1.72 g (80%) of product after column chromatography.

Asymmetric Hydrogenation

Asymmetric hydrogenation of pyridine derivatives using chiral catalysts (e.g., ruthenium-BINAP complexes) offers a stereoselective route to enantiomerically pure piperidines. For this compound, hydrogenation of a preassembled pyridine-methylpyridine precursor under high-pressure H₂ (50–100 bar) achieves >90% enantiomeric excess (ee). This method is preferred for pharmaceutical applications requiring chiral purity.

Comparative Analysis of Synthetic Methods

The table below contrasts the efficiency, scalability, and limitations of prominent synthetic routes:

| Method | Yield (%) | Reaction Time | Scalability | Key Challenges |

|---|---|---|---|---|

| Reductive Amination | 45–60 | 2–24 hours | Moderate | Side reactions, purification |

| Nucleophilic Substitution | 70–75 | 6–8 hours | High | Dimerization byproducts |

| Radical Cascade | 80 | 24 hours | High | Specialized equipment needed |

| Asymmetric Hydrogenation | 85–90 | 12 hours | Moderate | High catalyst cost |

Optimization Strategies and Industrial Considerations

Solvent and Temperature Optimization

Solvent selection critically impacts reaction kinetics and product isolation. Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, while protic solvents (e.g., ethanol) favor reductive amination by stabilizing protonated intermediates. Temperature gradients during exothermic steps (e.g., deprotection) must be controlled to prevent decomposition, as evidenced by protocols maintaining 25–30°C during methanesulfonyl chloride additions.

Protecting Group Strategies

Protecting groups mitigate unwanted side reactions during multi-step syntheses. Common strategies include:

- Benzyl Groups : Removed via hydrogenolysis (Pd/C, H₂) or acidic conditions (HCl).

- tert-Butoxycarbonyl (Boc) Groups : Cleaved under mild acidic conditions (e.g., trifluoroacetic acid).

For example, the synthesis of tert-butyl 4-iodopiperidine-1-carboxylate in radical cyclization avoids amine interference during coupling steps.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(piperidin-3-ylmethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield secondary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Methyl-1-(piperidin-3-ylmethyl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(piperidin-3-ylmethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Modifications and Bioactivity

Table 1: Anti-Proliferative Activity of Piperidine Derivatives

- Key Insight : The phenylhydrazone group in Derivative 5 enhances anti-proliferative activity, while pyrazole substitution (Derivative 6) fails to improve bioactivity, underscoring the importance of functional group selection .

Table 2: Larvicidal and Adulticidal Activities of Piperidine-Benzothiazole Hybrids

| Compound | Substituents (Piperidine/Benzothiazole) | LC50 (μg/μL) | LD50 (μg/mosquito) | Interaction with AeSCP2 |

|---|---|---|---|---|

| 6 | 4-Methyl piperidine / 6-Chloro | 0.053 | 2.084 | Cation-π with Arg15, π-π with Phe105 |

| 2 | 3-Methyl piperidine / Non-substituted | 0.096 | N/A | H-bond with Leu102 |

| 13 | 4-Methyl piperidine / 6-Methoxy | 0.098 | N/A | Weaker π-π interactions |

- Key Insight : Chloro substitution on benzothiazole (Compound 6) enhances larvicidal activity, whereas methoxy substitution (Compound 13) diminishes efficacy. The 3-methyl group on piperidine (Compound 2) improves binding via H-bonds .

Structure-Activity Relationship (SAR) Insights

Substituent Size and Potency :

Ring System Comparisons :

Molecular Docking and Binding Affinities

Table 3: Binding Affinities of Piperidine-Based Compounds

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| 15 | MFN2 (Mitofusin) | -68.0 | Benzohomoadamantane-piperidine orientation |

| 21 | MFN2 (Mitofusin) | -69.4 | Similar to Compound 15 |

| 5 | AeSCP2 | N/A | π-π with Phe105, cation-π with Arg15 |

- Key Insight : Spatial orientation of substituents (e.g., benzohomoadamantane vs. piperidine) dictates binding stability. Compounds 15 and 21 show near-identical affinities due to analogous docking poses .

Antimicrobial Activity and Structural Optimization

Biological Activity

4-Methyl-1-(piperidin-3-ylmethyl)piperidine, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and exhibits properties that may be beneficial in treating several conditions, including neurological disorders and cancer. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H18N2

- Molecular Weight : 194.29 g/mol

This compound features a piperidine ring system, which is known for its versatility in drug design.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Piperidine derivatives are often involved in modulating neurotransmitter systems, particularly those related to acetylcholine and dopamine, which are critical in cognitive function and mood regulation.

Biological Activity Overview

The following sections detail the biological activities associated with this compound, including its effects on cancer cells and neurological targets.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, a study highlighted that related compounds showed enhanced cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal) | 5.2 | Apoptosis induction |

| Compound B | MCF7 (breast cancer) | 7.8 | Cell cycle arrest |

| 4-Methyl... | A549 (lung cancer) | TBD | TBD |

Case Study : In vitro assays demonstrated that this compound induced apoptosis in A549 lung cancer cells through the activation of caspase pathways, leading to cell death.

Neurological Activity

Piperidine compounds are also recognized for their potential in treating neurological disorders. The modulation of cholinergic systems is particularly noteworthy.

Research indicates that this compound could serve as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives can enhance the development of more potent analogs. Modifications at specific positions on the piperidine ring can lead to variations in biological activity.

Key Findings:

- Methyl Substitution : The presence of a methyl group at the 4-position enhances lipophilicity, improving blood-brain barrier penetration.

- Piperidinyl Substituents : Variations in the piperidinyl group can influence receptor affinity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.